molecular formula C12H30Cl3N3O2 B5154585 1-Amino-3-[(2-hydroxy-3-piperidin-1-ylpropyl)-methylamino]propan-2-ol;trihydrochloride

1-Amino-3-[(2-hydroxy-3-piperidin-1-ylpropyl)-methylamino]propan-2-ol;trihydrochloride

Cat. No.: B5154585
M. Wt: 354.7 g/mol
InChI Key: FCRMGVOKWNFXDZ-UHFFFAOYSA-N
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Description

1-Amino-3-[(2-hydroxy-3-piperidin-1-ylpropyl)-methylamino]propan-2-ol;trihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a hydroxy group, and a piperidine ring, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

1-amino-3-[(2-hydroxy-3-piperidin-1-ylpropyl)-methylamino]propan-2-ol;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27N3O2.3ClH/c1-14(8-11(16)7-13)9-12(17)10-15-5-3-2-4-6-15;;;/h11-12,16-17H,2-10,13H2,1H3;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRMGVOKWNFXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(CN)O)CC(CN1CCCCC1)O.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-[(2-hydroxy-3-piperidin-1-ylpropyl)-methylamino]propan-2-ol;trihydrochloride typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

    Amination: The amino group can be introduced through amination reactions using reagents like ammonia or amines.

    Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, followed by purification steps to obtain the trihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-[(2-hydroxy-3-piperidin-1-ylpropyl)-methylamino]propan-2-ol;trihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Amino-3-[(2-hydroxy-3-piperidin-1-ylpropyl)-methylamino]propan-2-ol;trihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Amino-3-[(2-hydroxy-3-piperidin-1-ylpropyl)-methylamino]propan-2-ol;trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-3-[(2-hydroxy-3-piperidin-1-ylpropyl)-methylamino]propan-2-ol;trihydrochloride is unique due to its specific combination of functional groups and the presence of a piperidine ring, which imparts distinct chemical and biological properties compared to other similar compounds.

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